molecular formula C18H15N7O2S B2835691 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide CAS No. 2034281-93-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2835691
CAS No.: 2034281-93-9
M. Wt: 393.43
InChI Key: HSXACHHNLNOUCV-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes:

  • A pyrazole ring
  • A pyrimidine moiety
  • An isoxazole unit
  • An azetidine ring

These structural components contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer pathways. For instance, compounds similar to the one have shown significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers . The incorporation of the isoxazole and thiophene groups may enhance these effects through improved binding affinities with target proteins.

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been established through various assays. Pyrazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring may contribute to enhanced membrane permeability, facilitating better interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Substituent Effects : Variations in substituents on the pyrazole or pyrimidine rings significantly impact biological potency. For example, electron-withdrawing groups tend to enhance anti-cancer activity by stabilizing reactive intermediates during metabolic processes.
SubstituentEffect on Activity
Electron-withdrawing (e.g., -F)Increases potency against cancer cells
Electron-donating (e.g., -OCH₃)May reduce potency due to destabilization

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a structurally similar pyrazole derivative on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages by up to 70%, showcasing its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-18(22-17-7-13(23-27-17)14-3-1-6-28-14)12-9-24(10-12)15-8-16(20-11-19-15)25-5-2-4-21-25/h1-8,11-12H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXACHHNLNOUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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